molecular formula C18H19FN2OS B4853412 1-(4-fluorophenyl)-4-[(2-methoxyphenyl)carbonothioyl]piperazine

1-(4-fluorophenyl)-4-[(2-methoxyphenyl)carbonothioyl]piperazine

Cat. No. B4853412
M. Wt: 330.4 g/mol
InChI Key: MIRUBAWIILHPKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-4-[(2-methoxyphenyl)carbonothioyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP has been studied extensively due to its potential use in scientific research.

Mechanism of Action

1-(4-fluorophenyl)-4-[(2-methoxyphenyl)carbonothioyl]piperazine binds to serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors. This binding results in the activation of intracellular signaling pathways, leading to changes in cellular function. 1-(4-fluorophenyl)-4-[(2-methoxyphenyl)carbonothioyl]piperazine has been shown to increase the release of neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-4-[(2-methoxyphenyl)carbonothioyl]piperazine has been shown to have a range of biochemical and physiological effects. It has been reported to induce anxiety-like behavior in animal models, as well as hyperactivity and increased locomotor activity. 1-(4-fluorophenyl)-4-[(2-methoxyphenyl)carbonothioyl]piperazine has also been shown to increase heart rate and blood pressure in humans.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-fluorophenyl)-4-[(2-methoxyphenyl)carbonothioyl]piperazine in lab experiments is its ability to selectively bind to serotonin receptors, allowing for the study of specific physiological and behavioral processes. However, 1-(4-fluorophenyl)-4-[(2-methoxyphenyl)carbonothioyl]piperazine has limitations, including its potential for toxicity and the need for careful dosing to avoid adverse effects.

Future Directions

There are several potential future directions for research involving 1-(4-fluorophenyl)-4-[(2-methoxyphenyl)carbonothioyl]piperazine. One area of interest is the role of 1-(4-fluorophenyl)-4-[(2-methoxyphenyl)carbonothioyl]piperazine in the development and treatment of psychiatric disorders such as anxiety and depression. Additionally, further studies are needed to investigate the potential therapeutic applications of 1-(4-fluorophenyl)-4-[(2-methoxyphenyl)carbonothioyl]piperazine in the treatment of addiction and other disorders. Finally, research into the potential toxicity of 1-(4-fluorophenyl)-4-[(2-methoxyphenyl)carbonothioyl]piperazine and its long-term effects is necessary to ensure safe use in scientific research.

Scientific Research Applications

1-(4-fluorophenyl)-4-[(2-methoxyphenyl)carbonothioyl]piperazine has been used extensively in scientific research due to its ability to bind to serotonin receptors. It has been used in studies investigating the role of serotonin in various physiological and behavioral processes, including anxiety, depression, and addiction. 1-(4-fluorophenyl)-4-[(2-methoxyphenyl)carbonothioyl]piperazine has also been used as a tool to study the pharmacology of serotonin receptors.

properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(2-methoxyphenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2OS/c1-22-17-5-3-2-4-16(17)18(23)21-12-10-20(11-13-21)15-8-6-14(19)7-9-15/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRUBAWIILHPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=S)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Fluorophenyl)piperazin-1-yl]-(2-methoxyphenyl)methanethione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorophenyl)-4-[(2-methoxyphenyl)carbonothioyl]piperazine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(4-fluorophenyl)-4-[(2-methoxyphenyl)carbonothioyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-(4-fluorophenyl)-4-[(2-methoxyphenyl)carbonothioyl]piperazine
Reactant of Route 4
1-(4-fluorophenyl)-4-[(2-methoxyphenyl)carbonothioyl]piperazine
Reactant of Route 5
1-(4-fluorophenyl)-4-[(2-methoxyphenyl)carbonothioyl]piperazine
Reactant of Route 6
1-(4-fluorophenyl)-4-[(2-methoxyphenyl)carbonothioyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.